molecular formula C21H28N2O3S2 B4977156 N~2~-(3,4-dimethylphenyl)-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide

N~2~-(3,4-dimethylphenyl)-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B4977156
M. Wt: 420.6 g/mol
InChI Key: FSHVQRPXYAMNCX-UHFFFAOYSA-N
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Description

N~2~-(3,4-dimethylphenyl)-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a dimethylphenyl group, a methylbenzylsulfanyl group, and a methylsulfonyl group attached to a glycinamide backbone.

Properties

IUPAC Name

2-(3,4-dimethyl-N-methylsulfonylanilino)-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S2/c1-16-5-8-19(9-6-16)15-27-12-11-22-21(24)14-23(28(4,25)26)20-10-7-17(2)18(3)13-20/h5-10,13H,11-12,14-15H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHVQRPXYAMNCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCCNC(=O)CN(C2=CC(=C(C=C2)C)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,4-dimethylphenyl)-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the glycinamide backbone, followed by the introduction of the dimethylphenyl, methylbenzylsulfanyl, and methylsulfonyl groups through various organic reactions such as nucleophilic substitution, sulfonation, and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, with considerations for scalability, safety, and environmental impact. Advanced techniques such as automated synthesis and real-time monitoring may be employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3,4-dimethylphenyl)-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to sulfides.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the glycinamide backbone.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings or the glycinamide backbone.

Scientific Research Applications

N~2~-(3,4-dimethylphenyl)-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: It may serve as a probe or inhibitor in biochemical studies, helping to elucidate the function of specific enzymes or pathways.

    Medicine: Potential therapeutic applications include its use as a drug candidate for treating diseases where modulation of specific molecular targets is beneficial.

    Industry: The compound may be used in the development of new materials, such as polymers or coatings, with unique properties.

Mechanism of Action

The mechanism of action of N2-(3,4-dimethylphenyl)-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other glycinamide derivatives with different substituents on the aromatic rings or the glycinamide backbone. Examples include:

  • N~2~-(3,4-dimethylphenyl)-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide analogs with variations in the methylbenzylsulfanyl group.
  • Glycinamide derivatives with different sulfonyl or sulfanyl groups.

Uniqueness

The uniqueness of N2-(3,4-dimethylphenyl)-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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